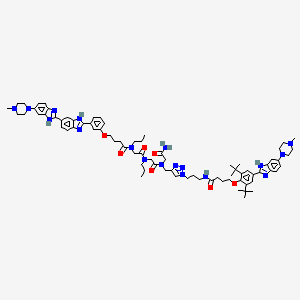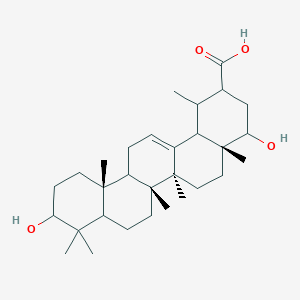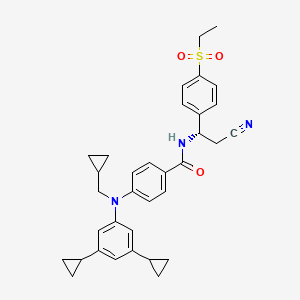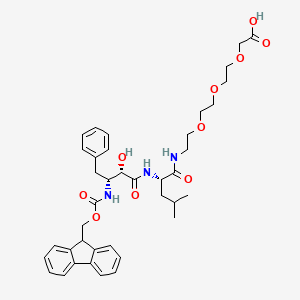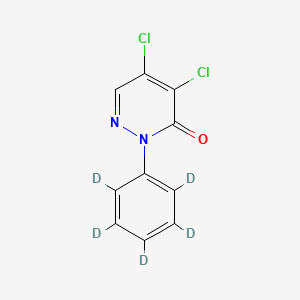
1-Phenyl-4,5-dichloro-6-pyridazone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 is a deuterated derivative of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one. This compound belongs to the pyridazinone class, which is known for its diverse pharmacological activities. The incorporation of deuterium atoms can enhance the stability and alter the metabolic profile of the compound, making it valuable for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorinated pyridazine and phenyl precursors.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidative conditions can lead to the formation of oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while reduction can produce different reduced derivatives.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-2-phenylpyridazin-3(2H)-one: The non-deuterated version of the compound.
4,5-Dichloro-2-methylpyridazin-3(2H)-one: A similar compound with a methyl group instead of a phenyl group.
4,5-Dichloro-2-phenylpyridazin-3(2H)-thione: A thione derivative with sulfur replacing the oxygen atom.
Uniqueness
The incorporation of deuterium in 4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 enhances its stability and can alter its metabolic profile, making it unique compared to its non-deuterated counterparts
Propiedades
Fórmula molecular |
C10H6Cl2N2O |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D |
Clave InChI |
VKWCOHVAHQOJGU-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)C(=C(C=N2)Cl)Cl)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



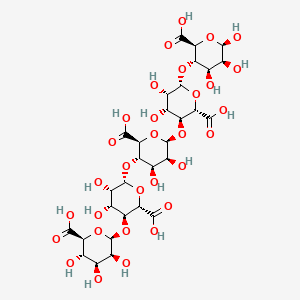
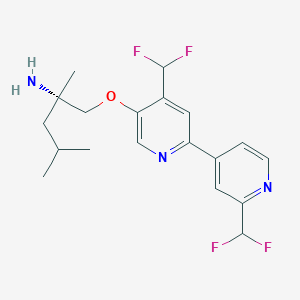
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
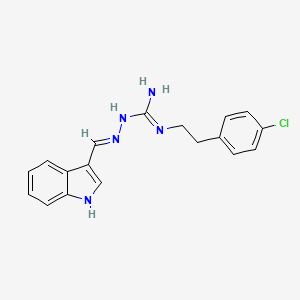
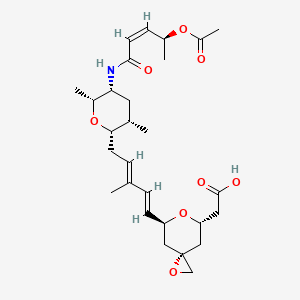
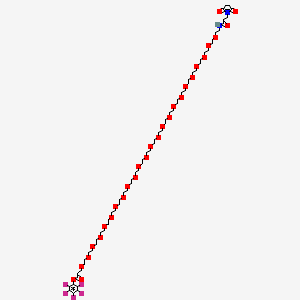
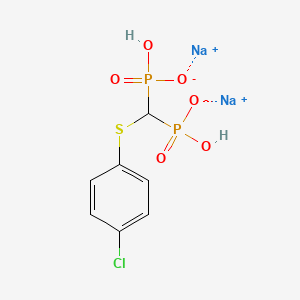
![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)
